molecular formula C16H14ClN3OS B2879407 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime CAS No. 478041-79-1

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime

Cat. No.: B2879407
CAS No.: 478041-79-1
M. Wt: 331.82
InChI Key: WRJCZVRIWCMUJK-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of fused heterocyclic benzothiazole derivatives, characterized by a tetrahydroimidazo[2,1-b][1,3]benzothiazole core. The 4-chlorophenyl substituent at position 2 and the oxime functional group at position 3 contribute to its unique chemical and pharmacological properties. Such derivatives are often explored for their antibacterial, anti-inflammatory, and enzyme-modulating activities due to the pharmacophoric benzothiazole and imidazole moieties .

Properties

IUPAC Name

(NE)-N-[[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-11-7-5-10(6-8-11)15-13(9-18-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-9,21H,1-4H2/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCZVRIWCMUJK-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H18Cl3N3OS
  • Molecular Weight : 490.83 g/mol
  • CAS Number : 478041-84-8
  • Density : 1.49 g/cm³ (predicted)
  • pKa : 4.93 (predicted) .

Biological Activity Overview

The biological activities of benzothiazole derivatives, including the compound , have been extensively studied. The following sections detail specific activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent antimicrobial properties. For instance:

  • In a study evaluating various synthesized benzothiazole compounds, significant antibacterial activity was observed against Staphylococcus aureus and other strains .
  • The compound showed effectiveness comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been highlighted:

  • A study reported that benzothiazole derivatives induced apoptosis in gastrointestinal cancer cell lines. The expression levels of caspases (caspase-3, -8, and -9) increased significantly upon treatment with these compounds .
  • The most notable antiproliferative effects were observed at concentrations of 40 and 100 µg/mL in AGS cells .

Anti-inflammatory and Antiviral Activities

The compound's potential as an anti-inflammatory and antiviral agent has been explored:

  • Research indicates that certain benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Additionally, some studies suggest that modifications to the imidazole ring can enhance antiviral activity against various viral strains .

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of this compound:

  • Study on Antimicrobial Properties :
    • Objective : To synthesize and evaluate the antimicrobial activity of benzothiazole derivatives.
    • Findings : Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative showed a zone of inhibition of 32 mm against Staphylococcus aureus .
  • Anticancer Evaluation :
    • Objective : To assess the anticancer potential of synthesized benzothiazoles.
    • Methodology : Utilized the Sulforhodamine B (SRB) assay on various cancer cell lines.
    • Results : The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduced apoptosis in AGS cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntiviralEnhanced activity against viral strains

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups References
Target Compound Tetrahydroimidazo[2,1-b][1,3]benzothiazole 2-(4-Chlorophenyl), 3-carbaldehyde oxime C₁₆H₁₃ClN₄OS Oxime, Chlorophenyl
N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide Tetrahydroimidazo[2,1-b][1,3]benzothiazole 2-(4-Chlorophenyl), 3-thiophenecarbohydrazide C₂₁H₁₆ClN₅OS₂ Thiophene carbohydrazide
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime Imidazo[2,1-b][1,3]thiazole 6-(4-Chlorophenyl), 5-carbaldehyde O-(3,4-dichlorobenzyl)oxime C₁₉H₁₂Cl₃N₃OS Dichlorobenzyl oxime
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime Imidazo[2,1-b][1,3]thiazole 6-(4-Chlorophenyl)sulfanyl, 5-carbaldehyde oxime C₁₂H₈ClN₃OS₂ Sulfanyl group, oxime

Key Observations :

  • Oxime vs. carbohydrazide : The oxime group (C=N-OH) in the target compound may confer stronger hydrogen-bonding capacity compared to the thiophene carbohydrazide in , influencing solubility and receptor interactions.
  • Substituent positioning : The 3-carbaldehyde oxime in the target compound contrasts with 5-carbaldehyde oximes in , which may alter metabolic stability or CYP enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.